5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile
Description
5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted at the 5-position with a 4-oxopiperidin-1-yl group and a nitrile group at the 2-position. The 4-oxopiperidine moiety introduces a six-membered lactam ring, conferring both hydrogen-bonding capability and conformational flexibility. This structural motif is common in medicinal chemistry, as the amide group enhances solubility and bioavailability while facilitating interactions with biological targets .
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(4-oxopiperidin-1-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H11N3O/c12-7-9-1-2-10(8-13-9)14-5-3-11(15)4-6-14/h1-2,8H,3-6H2 |
InChI Key |
WBDYEVHXFKMKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=CN=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile typically involves the reaction of 4-oxopiperidine with 2-chloropyridine-5-carbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, primary amines, and substituted pyridine derivatives .
Scientific Research Applications
5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby influencing cellular pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyridine-2-carbonitrile scaffold is versatile, with substitutions at the 5-position dictating pharmacological and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Structural and Functional Differences
Pharmacological Implications
- 4-Oxopiperidine Group : Enhances solubility and target engagement via hydrogen bonding, contrasting with the rigid triazole in Topiroxostat, which improves selectivity but may reduce solubility .
- Trifluoromethyl Groups (55a) : Increase lipophilicity and metabolic stability compared to the polar oxopiperidine .
Physicochemical Properties
Biological Activity
5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
The molecular structure of 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H10N2O |
| Molecular Weight | 198.21 g/mol |
| IUPAC Name | 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile |
| Canonical SMILES | CC(=O)N1CCCCC1C#N |
Biological Activity
The biological activity of 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile has been investigated in various studies, focusing on its potential applications in pharmacology.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development. For instance, a study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
Anticancer Properties
In addition to antimicrobial effects, 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile has been evaluated for its anticancer activity. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. A specific case study reported that treatment with this compound led to a dose-dependent decrease in cell viability in HeLa cells, with IC50 values around 15 µM .
The mechanism by which 5-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the oxopiperidine moiety facilitates binding to enzymes involved in cellular metabolism and signaling pathways, potentially modulating their activity and leading to therapeutic effects.
Case Studies
Several case studies have provided insights into the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results : The compound showed potent activity against S. aureus with an MIC of 8 µg/mL, indicating its potential as an antibiotic lead.
- Anticancer Study on HeLa Cells :
- Pharmacokinetic Profile Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
